1-Acetyl-5-methylpyrrolidine-3-carboxylic acid
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Overview
Description
1-Acetyl-5-methylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid typically involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, under controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Acetyl-5-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally related compound with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different substituents.
Prolinol: A derivative of proline with distinct chemical properties.
Uniqueness: 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-acetyl-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5-3-7(8(11)12)4-9(5)6(2)10/h5,7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SHCVPJJBDRZMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C(=O)C)C(=O)O |
Origin of Product |
United States |
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